molecular formula C16H15ClN2O3 B11029012 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide

2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide

Cat. No.: B11029012
M. Wt: 318.75 g/mol
InChI Key: RORXCBGOPLYUIZ-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide is an organic compound with a complex structure, characterized by the presence of chloro, ethyl, methylphenyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide typically involves multiple steps:

    Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated nitrobenzene with N-ethyl-N-(2-methylphenyl)amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new amide or thioether compounds.

Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-N-ethyl-N-(2-methylphenyl)-5-nitrobenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-3-18(15-7-5-4-6-11(15)2)16(20)13-10-12(19(21)22)8-9-14(13)17/h4-10H,3H2,1-2H3

InChI Key

RORXCBGOPLYUIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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